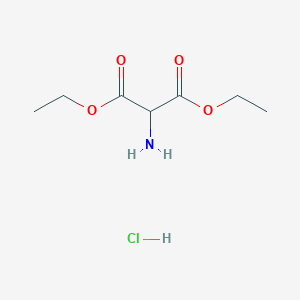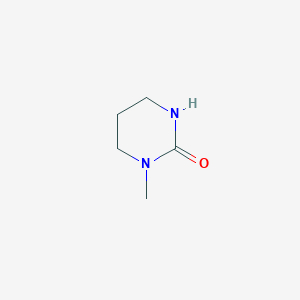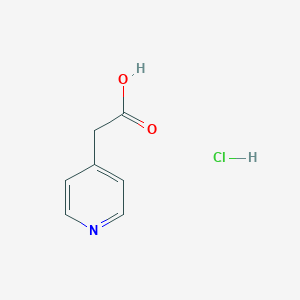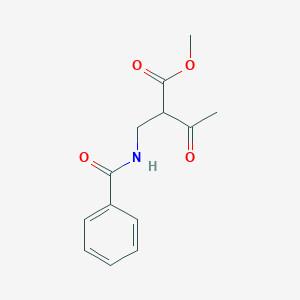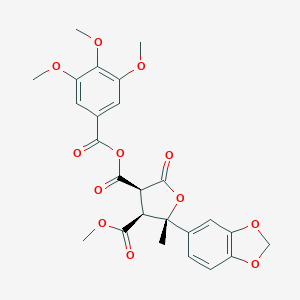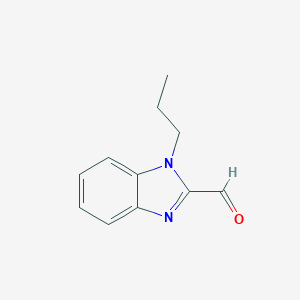
1-Adamantanemethanol
Vue d'ensemble
Description
1-Adamantanemethanol acts as a guest molecule and forms β-cyclodextrin complexes . It reacts with 3,4,5,6-tetrafluorophthalonitrile to yield 3,4,5,6-tetra-(1-adamantylmethoxy)phthalonitrile .
Synthesis Analysis
1-Adamantanemethanol was used in the synthesis of axially disubstituted silicon (IV) phthalocyanines . It is also used as a reagent in the synthesis of adamantane and noradamantane based histone deacetylase (HDAC) inhibitors for the treatment of cancer .Molecular Structure Analysis
The molecular formula of 1-Adamantanemethanol is C11H18O . Its average mass is 166.260 Da and its monoisotopic mass is 166.135757 Da .Chemical Reactions Analysis
1-Adamantanemethanol reacts with 3,4,5,6-tetrafluorophthalonitrile to yield 3,4,5,6-tetra-(1-adamantylmethoxy)phthalonitrile . It was also used in the synthesis of axially disubstituted silicon (IV) phthalocyanines .Physical And Chemical Properties Analysis
1-Adamantanemethanol has a density of 1.1±0.1 g/cm3 . Its boiling point is 263.1±8.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 58.2±6.0 kJ/mol . The flash point is 123.4±8.6 °C . The index of refraction is 1.546 . The molar refractivity is 48.4±0.3 cm3 .Applications De Recherche Scientifique
Phase Change Studies
1-Adamantanemethanol is used in studies related to phase change energetics. It’s used in experiments to understand the phase changes of adamantane and its derivatives. The study includes determining mole fraction purities, enthalpies, fusion temperatures, and solid phase heat capacities .
Thermal Characterization
This compound is used in the thermal characterization of adamantane and its derivatives. It’s particularly useful in understanding the compounds’ high thermal stability and decomposition temperatures .
Material Development
1-Adamantanemethanol is used in the development of materials with interesting properties. The substituents on adamantane can provide steric hindrance, which is useful in controlling polymeric reactions .
Polymer Enhancement
The compound is used to enhance the properties of polymers. It provides greater thermal stability and high crystallinity to the polymers that contain them. These properties are useful in the design of electrical and optoelectronic devices .
Synthesis of Silicon Phthalocyanines
1-Adamantanemethanol is used in the synthesis of axially disubstituted silicon (IV) phthalocyanines .
Cancer Treatment
The compound is used as a reagent in the synthesis of adamantane and noradamantane-based histone deacetylase (HDAC) inhibitors for the treatment of cancer .
Safety and Hazards
In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, remove the person to fresh air and keep comfortable for breathing . If ingested, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person .
Mécanisme D'action
Target of Action
1-Adamantanemethanol is a complex molecule that primarily interacts with β-cyclodextrin . The β-cyclodextrin is a cyclic oligosaccharide produced from starch via enzymatic conversion and is widely used in food, pharmaceutical, and chemical industries due to its ability to form inclusion complexes with a variety of guest molecules .
Mode of Action
1-Adamantanemethanol acts as a guest molecule and forms complexes with β-cyclodextrin . This interaction results in the formation of inclusion complexes, where the 1-Adamantanemethanol molecule is encapsulated within the β-cyclodextrin molecule . This encapsulation can alter the physical and chemical properties of the guest molecule, potentially enhancing its stability, solubility, and bioavailability .
Biochemical Pathways
The formation of β-cyclodextrin complexes can influence various biochemical processes by altering the properties of the guest molecule . For instance, it can enhance the solubility of hydrophobic compounds, potentially influencing their absorption and distribution within biological systems .
Pharmacokinetics
The formation of β-cyclodextrin complexes can potentially enhance the bioavailability of the guest molecule . By increasing the solubility and stability of the guest molecule, β-cyclodextrin can enhance its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of 1-Adamantanemethanol’s action are largely dependent on the properties of the β-cyclodextrin complexes it forms . These complexes can alter the physical and chemical properties of the guest molecule, potentially influencing its biological activity .
Action Environment
The action, efficacy, and stability of 1-Adamantanemethanol can be influenced by various environmental factors. For instance, the formation and stability of β-cyclodextrin complexes can be influenced by factors such as temperature, pH, and the presence of other molecules
Propriétés
IUPAC Name |
1-adamantylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-7-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVGOOIANLZFCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227818 | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantanemethanol | |
CAS RN |
770-71-8 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo(3.3.1.1'3,7)dec-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.114 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



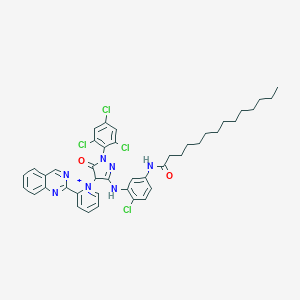
![4-[(3-Methoxyphenyl)methyl]morpholine](/img/structure/B50748.png)

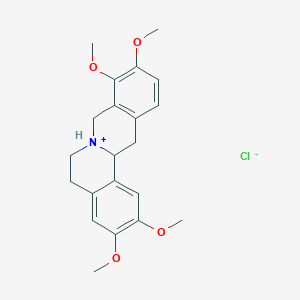
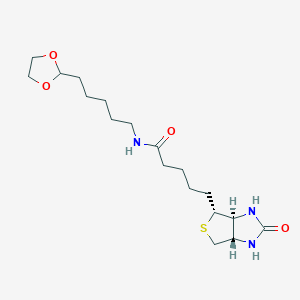
![(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B50762.png)
